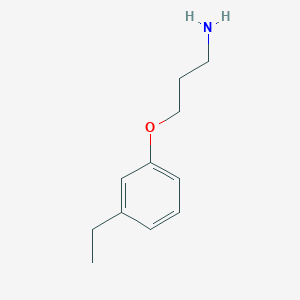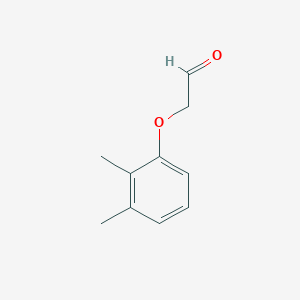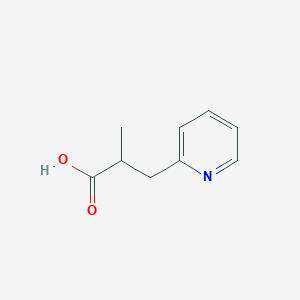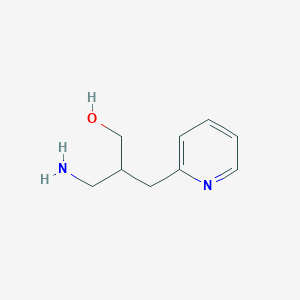![molecular formula C12H17NO2 B3073018 3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 1017183-10-6](/img/structure/B3073018.png)
3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Vue d'ensemble
Description
“3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid” is an organic compound . It is a solid in physical form . The compound has a molecular weight of 207.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 207.27 . The InChI code provides further details about its molecular structure .Applications De Recherche Scientifique
Chemical Synthesis
This compound is used in the field of chemical synthesis . It is a unique chemical with a specific molecular weight of 207.27 and a CAS Number: 933737-16-7 . It is often used as a building block in the synthesis of more complex molecules .
Organic Building Blocks
“3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid” is also used as an organic building block . Organic building blocks are small molecules which are used in the creation of more complex molecules .
Detection of Metals
Similar compounds have been used for the detection of metals such as Ag, Au, Cu, Hg, Pd, Pt . They can form complexes with these metals, which can then be detected using various analytical techniques .
Assay of Enzymes
Compounds similar to “3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid” have been used in the assay of enzymes such as apotryptophanase and tryptophanase . These assays are important in biological and medical research .
Quantifying Proanthocyanidines
4-(Dimethylamino)cinnamaldehyde, a compound with a similar structure, has been used in a chromogenic method for quantifying proanthocyanidines in cranberry powder . This is important in food science and nutrition research .
Dye-Sensitized Solar Cells (DSSCs)
A compound with a similar structure, 2-cyano 3-(4-diphenylaminophenyl) prop 2-enoic acid, has been used as a dye in dye-sensitized solar cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m² and fill factor (FF) =56% .
Propriétés
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNAQGXGRDEBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)



![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)





![2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073009.png)


